4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
Description
4-(Ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a benzamide derivative characterized by an ethylsulfonyl group (-SO₂C₂H₅) at the para position of the benzene ring and a 5-methylisoxazol-3-ylamine substituent. The 5-methylisoxazole fragment is a common pharmacophore in antimicrobial and enzyme-inhibiting agents, suggesting possible therapeutic applications .
Properties
IUPAC Name |
4-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-3-20(17,18)11-6-4-10(5-7-11)13(16)14-12-8-9(2)19-15-12/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYZFYXZZPOQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide typically involves the following steps:
Formation of the 5-methylisoxazole moiety: This can be achieved through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the benzamide core using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling of the 5-methylisoxazole moiety with the benzamide core: This can be done using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the isoxazole moiety can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the benzamide core.
Scientific Research Applications
4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzyme active sites, while the isoxazole moiety can modulate receptor activity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogs
The following table highlights structural analogs and their key differences:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a compound belonging to the class of benzamides, which are recognized for their diverse biological activities. This compound features an ethylsulfonyl group attached to a benzamide core, along with a 5-methylisoxazole moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator.
The synthesis of 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide typically involves several steps:
- Formation of the 5-methylisoxazole moiety : Achieved through a (3 + 2) cycloaddition reaction using catalysts such as Cu(I) or Ru(II).
- Introduction of the ethylsulfonyl group : This is done via sulfonylation of the benzamide core using ethylsulfonyl chloride in the presence of a base like triethylamine.
- Coupling with the benzamide core : Standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzyme active sites, while the isoxazole moiety may modulate receptor activity. These interactions can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects.
Biological Activity
Research indicates that 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural components allow it to bind effectively to various enzymes, potentially blocking their activity.
- Anti-inflammatory Effects : Studies suggest that similar compounds in the benzamide class exhibit anti-inflammatory properties, indicating that this compound may also possess such effects.
- Anticancer Activity : Preliminary investigations have indicated that this compound could have anticancer properties, although further research is necessary to confirm these effects.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of compounds related to 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide. Here are some notable findings:
Comparison with Similar Compounds
4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide can be compared with other compounds in its class, such as:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Isoxazole moiety | Antibiotic properties |
| Muscimol | GABA receptor agonist | Neurological effects |
| Ibotenic Acid | Neurotoxin | Neuropharmacological activity |
This comparison highlights how the unique combination of the ethylsulfonyl and isoxazole groups in 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide may confer distinct chemical properties and potential biological activities not commonly found in other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes sulfonylation of the benzamide precursor using ethylsulfonyl chloride under anhydrous conditions, followed by coupling with 5-methylisoxazol-3-amine via nucleophilic substitution. Reaction parameters such as temperature (e.g., 0–5°C for sulfonylation to prevent side reactions), solvent polarity (e.g., dichloromethane for improved solubility), and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to benzamide) are critical for optimizing yield (>75%) and purity (>95%). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure, providing bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks in the crystal lattice). Complementary techniques include:
- NMR : and NMR to confirm proton environments and carbon backbone integrity.
- FT-IR : Identification of sulfonyl (S=O stretching at ~1350–1150 cm) and amide (C=O at ~1650 cm) functional groups.
- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation. SC-XRD data should be cross-validated with computational models (e.g., density functional theory) to ensure consistency .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives of this compound?
- Methodological Answer : Reaction path search algorithms (e.g., artificial force-induced reaction method) and quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can predict transition states, activation energies, and regioselectivity for derivatization. For example:
- Step 1 : Optimize the geometry of the parent compound and proposed derivatives.
- Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
- Step 3 : Simulate reaction pathways to prioritize synthetic feasibility. Experimental validation should follow, using microreactors to test predicted conditions (e.g., solvent-free catalysis for sulfonyl group modifications) .
Q. What strategies can resolve contradictions between theoretical predictions and experimental data in the compound's reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted intermediates. A systematic approach includes:
- Experimental Replication : Vary solvent polarity (e.g., DMSO vs. toluene) to assess solvation impacts.
- In Situ Monitoring : Use techniques like Raman spectroscopy or HPLC-MS to detect transient intermediates.
- Multivariate Analysis : Apply design-of-experiment (DoE) frameworks to isolate variables (e.g., temperature, catalyst loading) causing divergence. For instance, a Plackett-Burman design can identify critical factors in sulfonamide coupling efficiency .
Q. How can reaction conditions be optimized to enhance selectivity in multi-step syntheses involving sulfonyl and benzamide groups?
- Methodological Answer : Key strategies include:
- Protecting Groups : Temporarily shield the sulfonyl moiety using tert-butyl groups during benzamide coupling to prevent cross-reactivity.
- Catalysis : Employ palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling to introduce aryl groups without disrupting the sulfonyl bridge.
- Kinetic Control : Lower temperatures (−10°C) and slow reagent addition to favor kinetic over thermodynamic products. Process analytical technology (PAT) tools, such as inline IR probes, enable real-time monitoring of intermediate formation .
Q. What are the challenges in comparing bioactivity across structural analogs, and how can structure-activity relationship (SAR) studies be structured?
- Methodological Answer : SAR analysis requires systematic variation of substituents (e.g., ethylsulfonyl vs. morpholinosulfonyl) and rigorous assay standardization:
- Step 1 : Synthesize analogs with incremental modifications (e.g., substituent position, electronic effects).
- Step 2 : Use high-throughput screening (HTS) against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential).
- Step 3 : Apply QSAR models to correlate electronic parameters (Hammett σ values) or steric bulk (Taft constants) with bioactivity. For example, replacing the ethylsulfonyl group with a trifluoromethylsulfonyl group may enhance metabolic stability but reduce solubility, requiring logP optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
